molecular formula C9H13ClN2O2 B12226872 Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B12226872
M. Wt: 216.66 g/mol
InChI Key: FMTRLPOLFJXFMJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, a chloro substituent, and a methyl group attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrazole ring, along with the ethyl ester group, makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 3-(4-chloro-3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTRLPOLFJXFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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